molecular formula C24H24ClN5O2 B2913337 8-(3-Chloro-4-methylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione CAS No. 938750-60-8

8-(3-Chloro-4-methylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione

Cat. No. B2913337
CAS RN: 938750-60-8
M. Wt: 449.94
InChI Key: XJCJQCLDCZKWSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-Chloro-4-methylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C24H24ClN5O2 and its molecular weight is 449.94. The purity is usually 95%.
BenchChem offers high-quality 8-(3-Chloro-4-methylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3-Chloro-4-methylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis of various purine analogs, including imidazo[1,2-a]purine derivatives, which are closely related to the compound . These studies explore the chemical synthesis, properties, and potential biological applications of these purine derivatives. For example, a study by Wenska et al. (2004) detailed the spectral and photophysical properties of certain imidazo[1,2-a]purine derivatives, highlighting the potential for these compounds in further biological applications due to their unique spectral properties (Wenska et al., 2004).

Biological Activity

Several studies have evaluated the biological activities of purine derivatives, including their antiproliferative, antidiabetic, and antiviral activities. These activities are crucial for the development of new therapeutic agents. For instance, Zagórska et al. (2021) designed and synthesized hydantoin and purine derivatives with a specific moiety, evaluating their anticancer activity on selected cancer cell lines (Zagórska et al., 2021). This indicates the potential use of such compounds in cancer treatment.

Antiviral Applications

The synthesis and evaluation of purine analogs for antiviral activities have been a significant area of research. Compounds related to the one have been tested for their efficacy against various viruses, providing a foundation for the development of novel antiviral drugs. An example includes the study by Kini et al. (1991), which focused on the antiviral activity of guanosine analogues in the thiazolo[4,5-d]pyrimidine ring system, showcasing the methodological approach to enhancing antiviral properties through structural modifications of purine analogs (Kini et al., 1991).

Drug Design and Receptor Affinity

Research on purine-2,6-diones and their derivatives extends into drug design, particularly focusing on their affinity to various receptors, which is crucial for the development of targeted therapies. Studies such as that by Harden et al. (1991), which synthesized a series of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine to test for A1 adenosine receptor affinity, illustrate the compound's potential in therapeutic applications due to its receptor interaction capabilities (Harden et al., 1991).

properties

IUPAC Name

6-(3-chloro-4-methylphenyl)-4-methyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2/c1-16-10-11-18(15-19(16)25)28-13-14-29-20-21(26-23(28)29)27(2)24(32)30(22(20)31)12-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-11,15H,6,9,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCJQCLDCZKWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCC5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-Chloro-4-methylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.